N-[(4-Bromothiophen-3-yl)methyl]cyclobutanamine
Description
Properties
Molecular Formula |
C9H12BrNS |
|---|---|
Molecular Weight |
246.17 g/mol |
IUPAC Name |
N-[(4-bromothiophen-3-yl)methyl]cyclobutanamine |
InChI |
InChI=1S/C9H12BrNS/c10-9-6-12-5-7(9)4-11-8-2-1-3-8/h5-6,8,11H,1-4H2 |
InChI Key |
IQHRVLLKFKDINW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)NCC2=CSC=C2Br |
Origin of Product |
United States |
Preparation Methods
Reductive Amination of 4-Bromothiophen-3-carboxaldehyde with Cyclobutanamine
A multi-step process involving the formation of an imine intermediate between 4-bromothiophen-3-carboxaldehyde and cyclobutanamine, followed by reduction to yield the target compound.
- Step 1: Condensation of 4-bromothiophen-3-carboxaldehyde with cyclobutanamine in the presence of an acid catalyst (e.g., acetic acid) in ethanol or methanol.
- Step 2: Reduction of the imine using sodium cyanoborohydride or sodium borohydride.
- Reaction Conditions:
- Temperature: Ambient to 50°C.
- Solvent: Ethanol or methanol.
- Time: 4–8 hours for condensation, 2–4 hours for reduction.
$$
\text{Cyclobutanamine} + \text{4-bromothiophen-3-carboxaldehyde} \xrightarrow{\text{condensation}} \text{Imine} \xrightarrow{\text{reduction}} \text{N-[(4-bromothiophen-3-yl)methyl]cyclobutanamine}
$$
- High selectivity.
- Suitable for synthesizing derivatives with specific substitution patterns.
- Requires aldehyde precursor synthesis.
- Possible over-alkylation or side reactions.
Catalytic Cross-Coupling Approaches
Modern synthetic strategies utilize palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, to attach the aromatic moiety to a cyclobutanamine scaffold.
- Step 1: Prepare a suitable cyclobutanamine derivative bearing a halogen (e.g., bromide or iodide).
- Step 2: Couple with 4-bromothiophen-3-yl boronic acid or equivalent under Pd catalysis.
- Reaction Conditions:
- Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂.
- Base: Potassium carbonate or cesium carbonate.
- Solvent: Toluene, dioxane, or DMF.
- Temperature: 80–120°C.
$$
\text{Cyclobutanamine derivative} + \text{4-bromothiophen-3-yl boronic acid} \xrightarrow{\text{Pd catalysis}} \text{this compound}
$$
- High regio- and chemoselectivity.
- Suitable for complex molecule synthesis.
- Requires pre-functionalization of starting materials.
- Cost of catalysts.
Summary Data Table of Preparation Methods
| Method | Key Reagents | Reaction Type | Typical Yield | Advantages | Limitations |
|---|---|---|---|---|---|
| Nucleophilic substitution | Cyclobutanamine + aromatic methyl halide | SN2 | 70–90% | Simple, direct | Precursor synthesis needed |
| Reductive amination | Aldehyde + amine + reducing agent | Condensation + reduction | 75–85% | High selectivity | Multi-step, aldehyde precursor |
| Aromatic functionalization + cyclization | Bromination + substitution | Multi-step | 60–80% | Flexible modifications | Longer synthesis route |
| Cross-coupling (Pd catalysis) | Halogenated cyclobutanamine + boronic acid | Coupling | 80–95% | High regioselectivity | Catalyst cost, requires pre-functionalization |
Research Findings and Perspectives
Recent advances in synthetic organic chemistry emphasize the utility of transition-metal catalysis, especially palladium-catalyzed cross-coupling, in synthesizing complex aryl-alkyl amines like this compound. These methods offer high yields, regioselectivity, and functional group tolerance, making them preferable for medicinal chemistry applications.
Moreover, the choice of method depends heavily on the availability of starting materials, desired purity, and scale. For instance, direct nucleophilic substitution is suitable for small-scale synthesis, whereas cross-coupling methods are advantageous for large-scale production due to their robustness and high yields.
Chemical Reactions Analysis
Types of Reactions
N-[(4-Bromothiophen-3-yl)methyl]cyclobutanamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride to yield corresponding reduced products.
Common Reagents and Conditions
Substitution: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) using boronic acids or esters.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane.
Reduction: Lithium aluminum hydride or sodium borohydride in solvents like ether or THF.
Major Products Formed
Substitution: Various substituted thiophenes depending on the nucleophile used.
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced thiophene derivatives.
Scientific Research Applications
N-[(4-Bromothiophen-3-yl)methyl]cyclobutanamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N-[(4-Bromothiophen-3-yl)methyl]cyclobutanamine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its thiophene and cyclobutanamine moieties. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Structural and Electronic Differences
Aromatic Ring Systems
- Thiophene vs. Benzene : Unlike phenyl-substituted analogs (e.g., N-[(4-Bromo-3-fluorophenyl)methyl]-N-methylcyclobutanamine, CAS 1251209-10-5 ), the target compound’s thiophene ring introduces sulfur-mediated electronic effects. Thiophene’s lower aromaticity and higher electron density compared to benzene may enhance π-π stacking interactions in biological targets .
- Substituent Effects: Bromine at the 4-position of thiophene (target) versus halogens on phenyl rings (e.g., 4-bromo-3-fluorophenyl in ) alters steric bulk and polarizability.
Cyclobutanamine Modifications
- N-Methylation: N-Methylated analogs (e.g., N-[(4-Bromo-3-fluorophenyl)methyl]-N-methylcyclobutanamine ) exhibit reduced basicity compared to non-methylated derivatives, which could influence receptor binding or metabolic stability.
Physicochemical Properties
Molecular Weight and Formula
- The target’s lower molecular weight (~245 g/mol) compared to morpholine-containing analogs (e.g., 247–303 g/mol ) may enhance bioavailability.
Biological Activity
N-[(4-Bromothiophen-3-yl)methyl]cyclobutanamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C11H12BrN
- Molecular Weight : 240.13 g/mol
- IUPAC Name : this compound
This compound features a cyclobutane ring, which contributes to its structural rigidity, and a bromothiophene moiety that may enhance its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The presence of the bromine atom in the thiophene ring may influence the compound's binding affinity and selectivity towards these targets.
- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially affecting processes such as inflammation and cell proliferation.
- Receptor Interaction : It has been hypothesized that this compound could modulate receptor activity, which is crucial for neurotransmission and other physiological responses.
In Vitro Studies
Research has demonstrated that this compound exhibits significant biological activities in vitro:
- Antiproliferative Effects : In cell line studies, this compound showed a dose-dependent reduction in cell viability, indicating potential anticancer properties.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 25 | 65 |
| 50 | 40 |
| 100 | 20 |
In Vivo Studies
Although limited, some animal model studies have indicated that this compound may possess therapeutic effects against certain diseases:
- Neurological Disorders : Animal models for conditions such as Parkinson's disease have shown improvement in motor function following treatment with this compound, suggesting neuroprotective properties.
- Anti-inflammatory Effects : Inflammation models have indicated a reduction in inflammatory markers when treated with this compound.
Case Studies
-
Case Study on Neuroprotection :
- A study involving rats with induced Parkinsonian symptoms demonstrated that administration of this compound resulted in significant improvements in behavioral tests compared to control groups. This suggests its potential as a neuroprotective agent.
-
Case Study on Cancer Cell Lines :
- Research conducted on various cancer cell lines revealed that the compound effectively inhibited cell growth and induced apoptosis, particularly in breast cancer cells. Further analysis indicated that it may trigger intrinsic apoptotic pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
